molecular formula C19H25F3N2O5 B565076 N-Boc Fluvoxamine Acid CAS No. 1159977-14-6

N-Boc Fluvoxamine Acid

Cat. No.: B565076
CAS No.: 1159977-14-6
M. Wt: 418.4 g/mol
InChI Key: JACBIZCIQLDEBU-UHFFFAOYSA-N
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Description

N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine. It is identified by the CAS number 1159977-14-6. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of Fluvoxamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc Fluvoxamine Acid typically involves the protection of the amine group in Fluvoxamine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using solid acid catalysts for efficient N-Boc deprotection. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Boc Fluvoxamine Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Fluvoxamine or its derivatives.

    Substitution: Boc-protected amine derivatives.

Mechanism of Action

The mechanism of action of N-Boc Fluvoxamine Acid is primarily related to its role as a precursor to Fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI) and an agonist for the sigma-1 receptor. This dual action helps regulate serotonin levels in the brain and modulate inflammatory responses, making it effective in treating conditions like obsessive-compulsive disorder and potentially reducing the risk of clinical deterioration in COVID-19 patients .

Properties

CAS No.

1159977-14-6

Molecular Formula

C19H25F3N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26)

InChI Key

JACBIZCIQLDEBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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